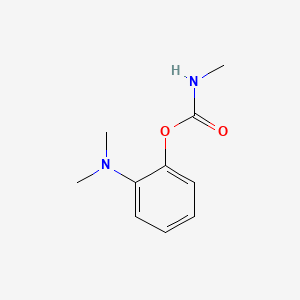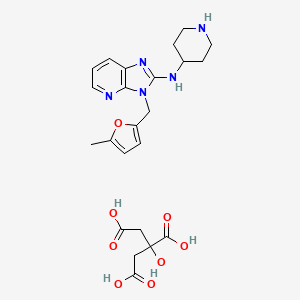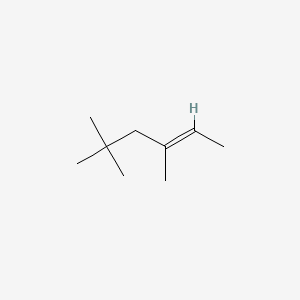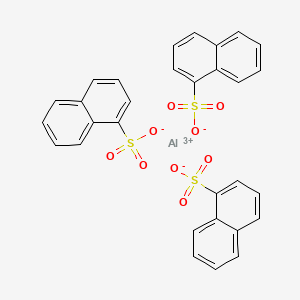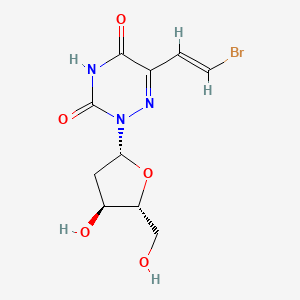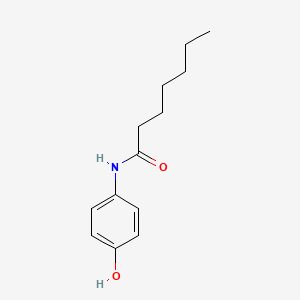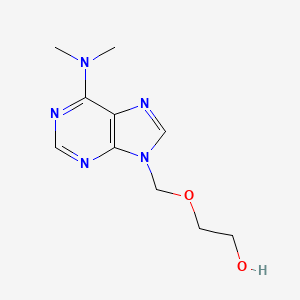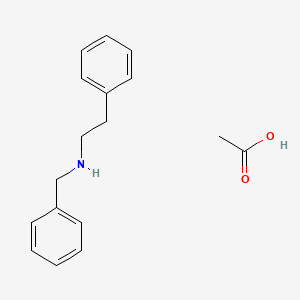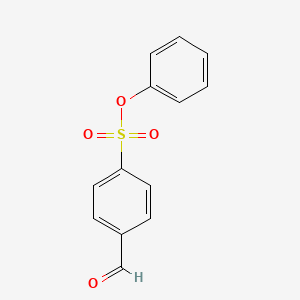
Niobium, isotope of mass 92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium, isotope of mass 92, is a radioactive isotope of the element niobium. It has a mass number of 92, which means it contains 41 protons and 51 neutrons in its nucleus. This isotope is represented as (^{92}\text{Nb}). Niobium-92 is known for its relatively long half-life of approximately 34.7 million years, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Niobium-92 can be synthesized through nuclear reactions involving the bombardment of niobium-93 with neutrons. This process typically occurs in nuclear reactors where niobium-93 captures a neutron and undergoes a nuclear reaction to form niobium-92. The reaction can be represented as: [ ^{93}\text{Nb} + n \rightarrow ^{92}\text{Nb} + 2n ]
Industrial Production Methods
Industrial production of niobium-92 is not common due to its radioactive nature and limited applications. it can be produced in specialized facilities equipped to handle radioactive materials. The production involves the irradiation of niobium-93 targets in nuclear reactors, followed by chemical separation processes to isolate niobium-92 from other isotopes and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium-92 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of niobium, which is a transition metal.
Oxidation: Niobium-92 can form oxides when exposed to oxygen. The oxidation state of niobium in these compounds is typically +5.
Reduction: Niobium-92 can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon.
Substitution: Niobium-92 can undergo substitution reactions where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various ligands in solution under controlled conditions.
Major Products Formed
Oxidation: Niobium pentoxide (( \text{Nb}_2\text{O}_5 )).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Applications De Recherche Scientifique
Niobium-92 has several scientific research applications, particularly in the fields of cosmochemistry and geochronology. Its long half-life makes it useful for dating the formation and evolution of planetary materials in the early Solar System. The niobium-92 to zirconium-92 decay system is employed as a chronometer to study the timing of events in the early Solar System .
In addition, niobium-92 is used in the study of nucleosynthesis processes in stars. Its presence in meteorites provides insights into the contributions of supernovae to the synthesis of heavy elements in the universe .
Mécanisme D'action
The primary mechanism of action of niobium-92 is its radioactive decay. Niobium-92 decays via beta-plus decay (( \beta^+ )) to form zirconium-92. The decay process can be represented as: [ ^{92}\text{Nb} \rightarrow ^{92}\text{Zr} + \beta^+ + \nu_e ]
In this process, a proton in the niobium-92 nucleus is converted into a neutron, a positron (( \beta^+ )), and a neutrino (( \nu_e )). The positron is emitted from the nucleus, and the resulting zirconium-92 nucleus is left in an excited state, which may subsequently release gamma radiation to reach a stable state .
Comparaison Avec Des Composés Similaires
Niobium-92 can be compared with other isotopes of niobium and similar transition metal isotopes. Some similar compounds include:
Niobium-93: The only stable isotope of niobium, with applications in various industrial processes.
Niobium-94: A radioactive isotope with a shorter half-life than niobium-92, used in nuclear research.
Zirconium-92: The decay product of niobium-92, used in geochronology and cosmochemistry.
Niobium-92 is unique due to its long half-life and its role in the niobium-92 to zirconium-92 decay system, which is valuable for dating early Solar System events .
Propriétés
Numéro CAS |
13982-37-1 |
|---|---|
Formule moléculaire |
Nb |
Poids moléculaire |
91.90719 g/mol |
Nom IUPAC |
niobium-92 |
InChI |
InChI=1S/Nb/i1-1 |
Clé InChI |
GUCVJGMIXFAOAE-BJUDXGSMSA-N |
SMILES isomérique |
[92Nb] |
SMILES canonique |
[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


